molecular formula C17H22N2O2 B5795629 N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide

N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide

Cat. No. B5795629
M. Wt: 286.37 g/mol
InChI Key: CBOCPOXZMHLLFT-UHFFFAOYSA-N
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Description

The compound “N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide” is a derivative of quinoline, which is a nitrogen-containing heterocycle . Quinoline and its derivatives have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in medicinal chemistry. Classical methods of synthesizing quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide:

Anticancer Applications

N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide: has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The quinoline moiety in its structure is known for its interaction with DNA, leading to apoptosis (programmed cell death) in cancerous cells. This compound can be used to develop new chemotherapeutic agents targeting various types of cancer, including breast, lung, and colon cancers .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. The quinoline derivative can disrupt bacterial cell walls and inhibit the growth of both Gram-positive and Gram-negative bacteria. Research has shown its effectiveness against resistant strains of bacteria, which is crucial in the fight against antibiotic resistance .

Antiviral Research

N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide: has been investigated for its antiviral properties. The compound can inhibit viral replication by interfering with viral DNA or RNA synthesis. It has shown promise against viruses such as HIV, hepatitis B, and influenza, making it a valuable compound in antiviral drug development .

Photodynamic Therapy

This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to produce reactive oxygen species that kill cancer cells. The quinoline derivative can be activated by specific wavelengths of light, making it a promising agent for PDT in treating various cancers.

Recent advances in the synthesis of quinolines: a review Current progress toward synthetic routes and medicinal significance of quinoline Recent advances in the synthesis of biologically and pharmaceutically

properties

IUPAC Name

2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-9-19(17(21)12(2)3)11-14-10-13-7-5-6-8-15(13)18-16(14)20/h5-8,10,12H,4,9,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOCPOXZMHLLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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